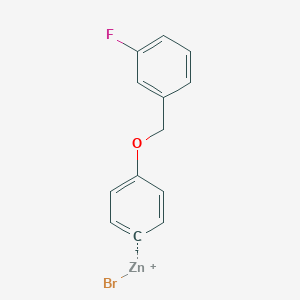
4-(3'-FluorobenZyloxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3’-Fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’-Fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 4-(3’-Fluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is often used as the solvent due to its ability to stabilize the organozinc reagent.
Industrial Production Methods
In industrial settings, the production of 4-(3’-Fluorobenzyloxy)phenylzinc bromide follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(3’-Fluorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Coupling reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium catalysts: Often used in coupling reactions.
Anhydrous conditions: Necessary to prevent the decomposition of the organozinc reagent.
Tetrahydrofuran (THF): Used as a solvent to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving 4-(3’-Fluorobenzyloxy)phenylzinc bromide are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
4-(3’-Fluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which 4-(3’-Fluorobenzyloxy)phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic center in the target molecule. This transfer is facilitated by the presence of a catalyst, typically palladium, which activates the organozinc reagent and promotes the formation of the new carbon-carbon bond.
類似化合物との比較
Similar Compounds
4-(3’-Fluorobenzyloxy)-3-fluorophenylzinc bromide: Similar in structure but with an additional fluorine atom on the phenyl ring.
4-(2’-Fluorobenzyloxy)phenylzinc bromide: Differing in the position of the fluorine atom on the benzyloxy group.
Uniqueness
4-(3’-Fluorobenzyloxy)phenylzinc bromide is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent for synthesizing specific target molecules that require precise structural features.
特性
分子式 |
C13H10BrFOZn |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-3-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h2-9H,10H2;1H;/q-1;;+2/p-1 |
InChIキー |
WFFKOXMIWVRDSZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=C1)F)COC2=CC=[C-]C=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14883990.png)
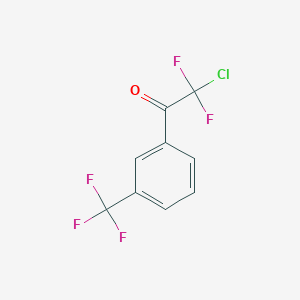
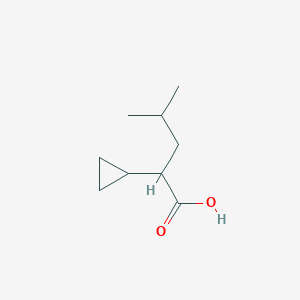

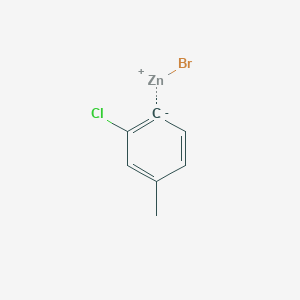
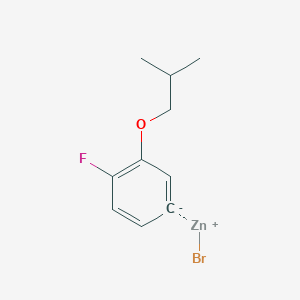
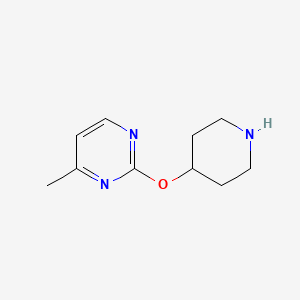
![6'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14884034.png)
![(2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14884037.png)
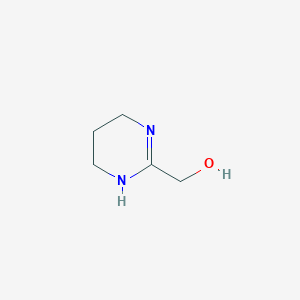
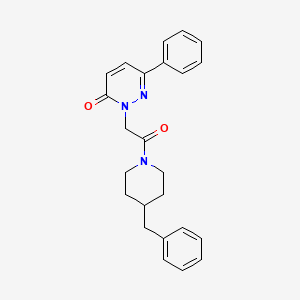

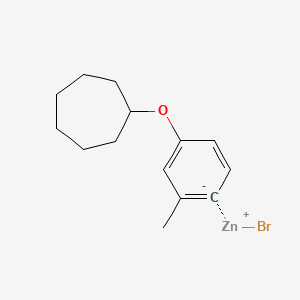
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)
